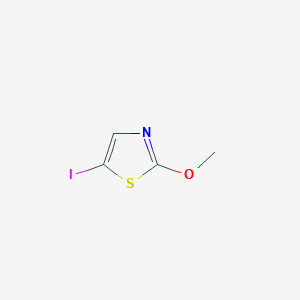

5-Iodo-2-methoxythiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Iodo-2-methoxythiazole: is a heterocyclic compound with the molecular formula C₄H₄INOS and a molecular weight of 241.05 g/mol . This compound features a thiazole ring substituted with an iodine atom at the 5-position and a methoxy group at the 2-position. Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxythiazole typically involves the iodination of 2-methoxythiazole. One common method includes the use of iodine and potassium periodate in an acidic medium to introduce the iodine atom at the 5-position of the thiazole ring . The reaction is carried out under controlled temperature conditions to ensure regioselectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve high purity levels required for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Iodo-2-methoxythiazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiols can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in cross-coupling reactions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted thiazoles can be obtained.

Oxidation Products: Oxidized derivatives of the thiazole ring.

Coupling Products: Complex molecules with extended conjugation or additional functional groups.

Applications De Recherche Scientifique

Antimicrobial Properties

5-Iodo-2-methoxythiazole has been evaluated for its antimicrobial activity against several pathogens. Research indicates that derivatives of thiazole compounds exhibit significant activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents. For instance, studies have shown that specific thiazole derivatives display IC50 values indicating effective inhibition of bacterial growth, making them promising candidates for drug development against tuberculosis and other infectious diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It is part of a class of compounds that modulate androgen receptors, which are crucial in the development of certain cancers, particularly prostate cancer. The application of this compound in this context involves its use as a nonsteroidal antiandrogen, which can inhibit tumor growth by blocking androgen receptor signaling pathways . This mechanism is essential for developing targeted therapies for hormone-dependent cancers.

Therapeutic Potential

Androgen Receptor Modulation

this compound has been identified as a candidate for androgen receptor modulation. Its structural characteristics allow it to interact effectively with androgen receptors, making it useful in treating conditions associated with androgen excess or sensitivity, such as prostate cancer and other related disorders .

Novel Drug Development

The compound's unique structure allows for the design of new drugs with enhanced efficacy and reduced side effects compared to existing therapies. Researchers are exploring various derivatives and analogs to optimize their pharmacological profiles, focusing on improving selectivity and potency against target diseases .

Synthesis and Characterization

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that include halogenation and methoxylation processes. Various methods have been reported in the literature, emphasizing the importance of reaction conditions such as temperature and solvent choice to achieve high yields and purity .

Characterization Methods

Characterization of synthesized compounds is conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to confirm the structure and assess the purity of the compounds produced . For instance, detailed crystallographic studies provide insights into the molecular arrangement and interactions within crystalline forms of this compound.

Mécanisme D'action

The mechanism of action of 5-Iodo-2-methoxythiazole involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit the enzymatic activity of dihydrofolate reductase (DHFR) in bacteria, leading to antibacterial effects. The iodine atom and methoxy group contribute to the compound’s binding affinity and specificity towards its targets.

Comparaison Avec Des Composés Similaires

2-Methoxythiazole: Lacks the iodine substitution, resulting in different reactivity and biological activity.

5-Bromo-2-methoxythiazole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.

5-Chloro-2-methoxythiazole:

Uniqueness: 5-Iodo-2-methoxythiazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in cross-coupling reactions and increases its binding affinity to biological targets compared to its bromine or chlorine analogs .

Activité Biologique

5-Iodo-2-methoxythiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and comparisons with related compounds.

Chemical Structure and Properties

This compound features a thiazole ring substituted with an iodine atom at the 5-position and a methoxy group at the 2-position. This unique configuration enhances its reactivity and biological properties, making it a valuable compound in drug development.

Biological Activities

Antibacterial Activity:

Research indicates that this compound and its derivatives exhibit significant antibacterial activity, particularly against Staphylococcus aureus. A study demonstrated that a derivative of this compound, referred to as j9 , inhibited the enzymatic activity of dihydrofolate reductase (DHFR) in bacteria, showcasing an IC50 value of 0.97 nM. This compound also displayed an acceptable safety profile and oral bioavailability of approximately 40.7% in preclinical models .

Anticancer Activity:

The compound has also been evaluated for its potential anticancer properties. Thiazole derivatives are known to inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in metabolic pathways. The interaction with DHFR is particularly noteworthy as it disrupts folate metabolism, which is crucial for bacterial growth and survival. Additionally, the iodine atom enhances binding affinity to biological targets compared to other halogenated analogs .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound provides insights into optimizing its biological activity:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Iodine at position 5, methoxy at position 2 | Antibacterial, anticancer |

| 4-Bromo-2-methoxythiazole | Bromine at position 4 | Reduced activity compared to iodine derivative |

| 5-Chloro-2-methoxythiazole | Chlorine at position 5 | Different reactivity and lower binding affinity |

This table illustrates how variations in halogen substitution can significantly influence the biological properties of thiazole derivatives.

Case Studies

-

Antibacterial Efficacy Against MRSA:

A recent study highlighted the effectiveness of a derivative of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated potent antibacterial activity without cross-resistance to other antibiotic classes, indicating its potential as a novel therapeutic agent against resistant bacterial strains . -

Anticancer Potential:

In vitro studies have indicated that thiazole derivatives can inhibit the proliferation of various cancer cell lines, including breast and colorectal cancers. The mechanism involves apoptosis induction through mitochondrial pathways, leading to cell cycle arrest .

Propriétés

IUPAC Name |

5-iodo-2-methoxy-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4INOS/c1-7-4-6-2-3(5)8-4/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXYUVVOTHWELC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(S1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4INOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.